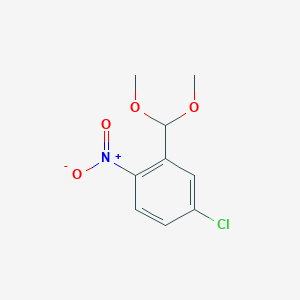

2-nitro-5-chlorobenzaldehyde dimethyl acetal

Description

2-Nitro-5-chlorobenzaldehyde dimethyl acetal is a nitro- and chloro-substituted aromatic acetal. Its structure comprises a benzaldehyde core with a nitro group (-NO₂) at the 2-position, a chlorine atom (-Cl) at the 5-position, and a dimethyl acetal group (-CH(OCH₃)₂) at the aldehyde position. This compound is primarily utilized in organic synthesis as a protected aldehyde intermediate, enabling controlled reactivity in multi-step reactions such as Grignard additions or nucleophilic substitutions .

Properties

IUPAC Name |

4-chloro-2-(dimethoxymethyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-9(15-2)7-5-6(10)3-4-8(7)11(12)13/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUJGFVKHWXBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal typically involves the nitration of 4-chloro-2-(dimethoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-5-chlorobenzaldehyde dimethyl acetal can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The dimethoxymethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 4-Chloro-2-(dimethoxymethyl)-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Chloro-2-(carboxymethyl)-1-nitrobenzene.

Scientific Research Applications

2-nitro-5-chlorobenzaldehyde dimethyl acetal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-5-chlorobenzaldehyde dimethyl acetal depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. The dimethoxymethyl group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Acetone Dimethyl Acetal (CAS 534-15-6)

- Structure : (CH₃)₂C(OCH₃)₂.

- Applications : Widely used as a solvent and protecting group for ketones.

- Key Differences : Unlike 2-nitro-5-chlorobenzaldehyde dimethyl acetal, acetone dimethyl acetal lacks aromaticity and electron-withdrawing substituents, resulting in lower thermal stability and distinct reactivity in electrophilic substitutions .

Formaldehyde Dimethyl Acetal (Dimethoxymethane, CAS 109-87-5)

- Structure : CH₂(OCH₃)₂.

- Properties : Amphiphilic, low boiling point (-18°C flash point), and high volatility.

- Applications: Solvent for Grignard reactions and anodic methoxylation.

- Contrast : The absence of aromatic and nitro/chloro groups in formaldehyde dimethyl acetal limits its utility in aromatic substitution reactions compared to the target compound .

2-Nonyn-1-al Dimethyl Acetal (CAS 67633-96-9)

- Structure : Alkyne-containing acetal with a nine-carbon chain.

- Regulatory Status : Subject to IFRA restrictions due to dermal sensitization risks.

- Comparison: The alkyne functionality in 2-nonyn-1-al dimethyl acetal introduces distinct reactivity (e.g., click chemistry), whereas the nitro and chloro groups in the target compound favor electrophilic aromatic substitution pathways .

Physicochemical Properties

Reactivity and Stability

- Electron-Withdrawing Effects: The nitro and chloro groups in this compound deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to non-substituted acetals like formaldehyde dimethyl acetal .

- Acetal Stability: Dimethyl acetals generally hydrolyze under acidic conditions. However, the electron-withdrawing nitro group in the target compound may slow hydrolysis relative to electron-rich acetals (e.g., 2-nonyn-1-al dimethyl acetal) .

Biological Activity

2-Nitro-5-chlorobenzaldehyde dimethyl acetal is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a chloro substituent, and a dimethyl acetal functional group. These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to the following mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that may induce apoptosis in cancer cells.

- Nucleophilic Substitution : The chloro group can be substituted with nucleophiles, which may enhance the compound's interaction with biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

The mechanism appears to involve the induction of apoptosis through ROS generation and modulation of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against a panel of bacteria. The study concluded that this compound has promising potential as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of the compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, suggesting potential for development as an anticancer therapeutic.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Structural Modifications : Investigating how alterations to its structure may enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-nitro-5-chlorobenzaldehyde dimethyl acetal, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acetalization of 5-chloro-2-nitrobenzaldehyde with methanol or dimethyl sulfate under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature (60–80°C), solvent polarity (e.g., anhydrous THF or DMF), and stoichiometric ratios of aldehyde to alcohol. Yield optimization requires monitoring by TLC or HPLC to terminate the reaction at complete aldehyde conversion .

- Data Note : Contradictions exist in reported yields (50–85%) due to variations in nitro group stability under acidic conditions. Trace water content may hydrolyze intermediates, necessitating rigorous drying protocols .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Methodology :

- ¹H NMR : Acetal protons (OCH₃) appear as singlets at δ 3.3–3.5 ppm; aromatic protons show splitting patterns reflecting nitro and chloro substituents (e.g., para-nitro groups cause deshielding of adjacent protons to δ 8.0–8.5 ppm) .

- IR : Strong C-O stretching (1100–1250 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) confirm acetal formation and nitro retention .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 274.05 for C₉H₉ClNO₄) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies in buffers (pH 2–12) and thermal analysis (TGA/DSC) reveal:

- Acid Sensitivity : Rapid hydrolysis below pH 4, regenerating the parent aldehyde.

- Thermal Stability : Decomposition onset at ~150°C, with exothermic peaks indicating nitro group degradation .

- Handling : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photolytic cleavage of the acetal .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient sites:

- Nitro Group : High electrophilicity at the meta-position relative to chloro substituents.

- Acetal Oxygen : Partial positive charge facilitates cleavage under protic conditions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodology : Use UPLC-PDA/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (ACN/H₂O + 0.1% formic acid). Key impurities:

- Hydrolysis Byproduct : 5-Chloro-2-nitrobenzaldehyde (retention time ~4.2 min).

- Synthetic Intermediates : Unreacted dimethyl sulfate (detected via ion-pairing LC at 210 nm) .

Q. How do crystallographic studies resolve contradictions in reported molecular geometries of nitro-acetal derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., 5-chloro-2-nitrobenzaldehyde thiosemicarbazone) reveals:

- Torsional Angles : Nitro groups exhibit ~10° deviation from coplanarity with the aromatic ring due to steric hindrance from the acetal .

- Packing Effects : Hydrogen bonding between acetal oxygens and adjacent nitro groups stabilizes specific conformers .

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents over molecular sieves and use freshly distilled methanol to minimize hydrolysis .

- Spectroscopic Ambiguities : Combine 2D NMR (HSQC, HMBC) with computational prediction tools (e.g., ACD/Labs) to assign overlapping signals .

- Safety Protocols : Follow GHS Category 1A guidelines for skin corrosion; use explosion-proof fume hoods during scale-up due to nitro group instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.